

Application Notes and Protocols for Flonoltinib Maleate in Myelofibrosis Clinical Trials

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Compound of Interest

Compound Name: *Flonoltinib maleate*

Cat. No.: *B13838645*

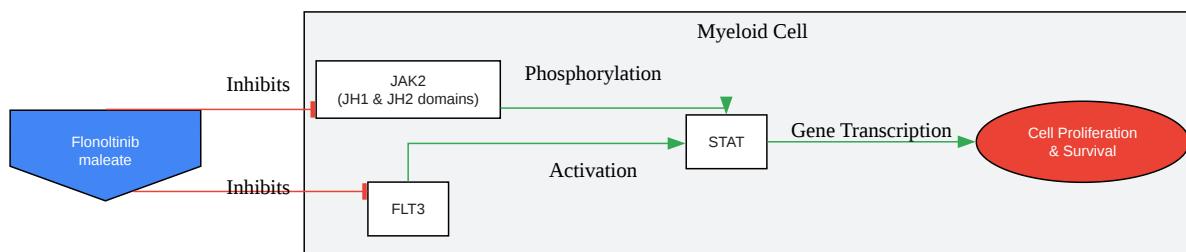
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **Flonoltinib maleate**, a novel dual inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), in the context of clinical trials for myelofibrosis (MF).^{[1][2]} The protocols outlined below are synthesized from publicly available data from preclinical studies and clinical trials.

Mechanism of Action

Flonoltinib maleate is an orally bioavailable small molecule that targets and inhibits the activity of both JAK2 and FLT3.^{[1][3]} This dual inhibition disrupts the activation of the JAK/STAT signaling pathway, which is a critical mediator of cell proliferation and survival in myeloproliferative neoplasms (MPNs) like myelofibrosis.^{[1][4]} Unlike other JAK2 inhibitors that bind to the JAK2 JH1 domain, Flonoltinib exhibits high selectivity by simultaneously binding to the pseudokinase domain (JH2) and the kinase domain (JH1) of JAK2.^{[4][5][6]} This unique binding mechanism may contribute to its high selectivity over other JAK family members.^{[4][5][6]} Some evidence also suggests it may act as a triple-target inhibitor, also affecting CDK6.^{[7][8]} The inhibition of these pathways leads to the induction of apoptosis and a reduction in the proliferation of malignant cells.^{[1][3]}



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Figure 1: Simplified signaling pathway of **Flonoltinib maleate**'s inhibitory action.

Clinical Trial Protocols

The following protocols are based on the Phase I/IIa (NCT05153343) and Phase IIb clinical trials of **Flonoltinib maleate** in patients with myelofibrosis.[5][7][8]

Patient Population

Inclusion Criteria:

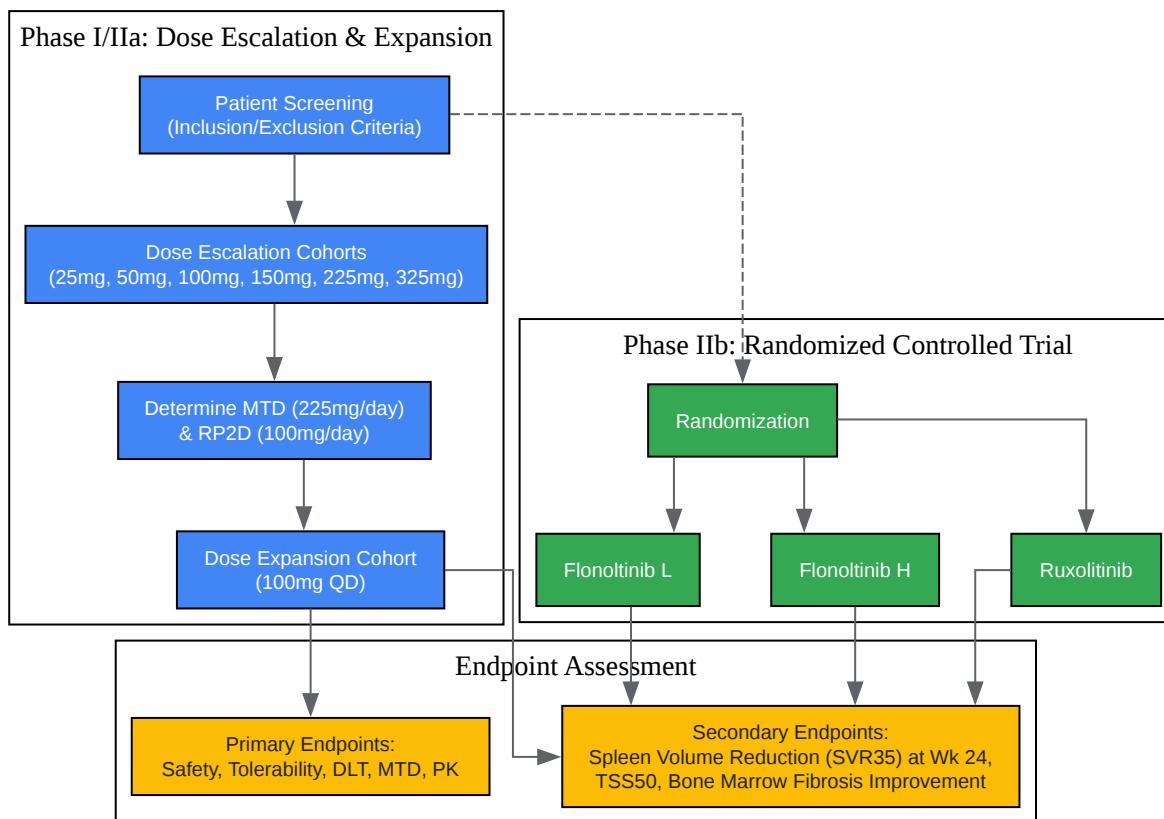
- Age ≥ 18 years.[5]
- Diagnosis of primary myelofibrosis (PMF), post-polycythemia vera MF (post-PV MF), or post-essential thrombocythemia MF (post-ET MF).[5][7]
- Dynamic International Prognostic Scoring System (DIPSS) risk category of intermediate-1, intermediate-2, or high-risk.[5][7]
- Palpable splenomegaly.[5]
- Platelet count of at least $50 \times 10^9/L$.[7]
- Patients may or may not have had prior treatment with other JAK inhibitors.[5]

Exclusion Criteria:

- Use of any therapeutic PV drugs within 2 weeks or 5 half-lives prior to trial administration.[9]
- Presence of other serious diseases that may affect patient safety or compliance.[9]

Study Design and Dosing Regimen

The clinical development of **Flonoltinib maleate** has progressed through dose-escalation and expansion phases to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).



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Figure 2: Workflow of the **Flonoltinib maleate** clinical trials for myelofibrosis.

Phase I/Ila Dosing:

- Dose Escalation Phase: Patients received oral **Flonoltinib maleate** tablets at escalating doses of 25 mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg.[5]
 - Single administration stage (Day 1-4): Once daily.[5]
 - Multiple administration stage (Day 5-21): Once daily for 14 days.[5]
 - Extended dosing phase (starting Day 23): Once daily for a 14-day cycle on a continuous fasting schedule.[5]
- Dose Expansion Phase: The optimal dose of 100 mg once daily was administered for a 14-day cycle for a total of 12 cycles.[5][7] Treatment continued until disease progression or unacceptable toxicity.[5][7]

Phase IIb Dosing:

- Patients were randomized to receive either **Flonoltinib maleate** (low or high dose) or Ruxolitinib.[8]

Efficacy and Safety Data

Efficacy

The clinical activity of **Flonoltinib maleate** was assessed by spleen volume reduction and improvement in disease-related symptoms.

Table 1: Efficacy of **Flonoltinib Maleate** in Phase I/Ila Trial (NCT05153343)

Efficacy Endpoint	Overall Population (n=30)	Dose Escalation (n=15)	Dose Expansion (n=15)
SVR35 at Week 24	77.3% (17/22 evaluable)[5][7]	72.7% (8/11 evaluable)[5][7]	81.8% (9/11 evaluable)[5][7]
Best SVR≥35%	83.3% (25/30)[5]	80.0%[7]	93.3%[7][8]
Best TSS50	80.0% (24/30)[5]	80.0%[7]	73.3%[7][8]

| Bone Marrow Fibrosis Improvement | 26.1%[7][10] | 16.7%[7] | 36.4%[7] |

SVR35: ≥35% reduction in spleen volume from baseline. TSS50: ≥50% reduction in total symptom score.

Table 2: Comparative Efficacy at Week 12 in Phase IIb Trial

Efficacy Endpoint	Flonoltinib L	Flonoltinib H	Ruxolitinib
SVR35	80.0% (12/15)[8]	100% (18/18)[8]	50.0%[8]

| TSS50 | 66.7%[8] | 83.3%[8] | 61.1%[8] |

Table 3: Comparative Efficacy at Week 24 in Phase IIb Trial

Efficacy Endpoint	Flonoltinib L	Flonoltinib H	Ruxolitinib
SVR35	90.0% (9/10)[8]	100% (11/11)[8]	54.5% (6/11)[8]

| TSS50 | 80.0%[8] | 100%[8] | 63.6%[8] |

Safety and Tolerability

Flonoltinib maleate has demonstrated a manageable safety profile in clinical trials.

Table 4: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in Phase I/IIa Trial

Adverse Event	Frequency
Hematological	
Anemia	48.4% [5]
Thrombocytopenia	29.0% [5]
Leukopenia	19.4% [5]
Decreased Lymphocyte Count	16.1% [5]
Neutropenia	16.1% [5]
Non-Hematological	
Pneumonia	9.7% [5]
Abdominal Pain	3.2% [5]
Hypertension	3.2% [5]
Fibrinogen Decreased	3.2% [5]

| Abnormal Liver Function | 3.2%[\[5\]](#) |

No dose-limiting toxicities were observed during the first cycle of the Phase 1 portion of the study, and the maximum tolerated dose was established at 225 mg/day.[\[5\]](#)[\[6\]](#)

Experimental Protocols

Assessment of Spleen Volume

- Method: Spleen volume is typically assessed by magnetic resonance imaging (MRI) or computed tomography (CT) scans at baseline and specified time points throughout the trial (e.g., Week 12 and Week 24).[\[5\]](#)
- Procedure:
 - Perform a baseline MRI or CT scan of the abdomen to determine the initial spleen volume.
 - Repeat the imaging at designated follow-up visits.

- Calculate the percentage change in spleen volume from baseline at each time point.
- A spleen volume reduction of $\geq 35\%$ (SVR35) is a key secondary endpoint.[5]

Assessment of Myelofibrosis-Related Symptoms

- Method: Patient-reported outcomes are captured using the Myelofibrosis Symptom Assessment Form (MFSAF) v4.0, which calculates a Total Symptom Score (TSS).
- Procedure:
 - Administer the MFSAF questionnaire to patients at baseline and at regular intervals during the study.
 - Calculate the TSS at each assessment.
 - Determine the percentage change in TSS from baseline.
 - A $\geq 50\%$ reduction in TSS (TSS50) is a key efficacy measure.[5]

Bone Marrow Fibrosis Assessment

- Method: Bone marrow biopsies are collected at baseline and at specified time points (e.g., Week 24).
- Procedure:
 - Obtain a bone marrow biopsy sample.
 - Process and stain the sample for histological evaluation.
 - A pathologist grades the degree of reticulin fibrosis according to the European Myelofibrosis Network (EUMNET) or other standardized criteria.
 - Compare the fibrosis grade at follow-up to the baseline assessment to determine improvement.

Conclusion

Flonoltinib maleate has demonstrated significant clinical benefits in patients with myelofibrosis, showing promising efficacy in spleen volume reduction and symptom improvement with a manageable safety profile.[5][7] Ongoing and future clinical trials will further delineate its role in the treatment landscape for myelofibrosis.[5][8]

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